3-methyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
3-Methyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core. This scaffold is substituted at the 2-position with a sulfanyl-linked 1,2,4-oxadiazole group bearing a 2-methylphenyl moiety and at the 3-position with a methyl group. The 1,2,4-oxadiazole ring is notable for its metabolic stability and role in enhancing bioavailability, while the thieno-pyrimidinone core contributes to π-π stacking interactions in biological targets .
Properties
Molecular Formula |
C17H14N4O2S2 |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
3-methyl-2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H14N4O2S2/c1-10-5-3-4-6-11(10)15-19-13(23-20-15)9-25-17-18-12-7-8-24-14(12)16(22)21(17)2/h3-8H,9H2,1-2H3 |
InChI Key |
SCZUWPXNDZRDFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CSC3=NC4=C(C(=O)N3C)SC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps:
Formation of the Thieno[3,2-d]pyrimidin-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,2-d]pyrimidin-4-one core.
Introduction of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring is introduced through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.
Attachment of the Sulfanyl Group: The sulfanyl group is typically introduced via a nucleophilic substitution reaction, where a thiol reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The methyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of thieno[3,2-d]pyrimidines possess significant antibacterial properties. For instance, compounds similar to the target structure have shown efficacy against various strains of bacteria including Escherichia coli and Pseudomonas aeruginosa with minimal inhibitory concentrations (MIC) in the low micromolar range .
- Anticancer Potential : The thieno[3,2-d]pyrimidine scaffold has been associated with anticancer activity. Studies have indicated that modifications at specific positions can lead to enhanced cytotoxic effects against cancer cell lines .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound. Key factors influencing activity include:
- Substituent Positioning : The position of substituents on the aromatic rings can significantly affect potency.
- Electronic Properties : Electron-withdrawing or donating groups can modulate the reactivity and interaction with biological targets.
- Molecular Flexibility : The presence of flexible linkers may enhance binding interactions with target proteins.
Case Study 1: Antimicrobial Evaluation
A study evaluating a series of thieno[3,2-d]pyrimidine derivatives showed that specific substitutions at the 5-position significantly enhanced antimicrobial activity against Staphylococcus aureus. The most active compound exhibited an MIC value comparable to standard antibiotics .
Case Study 2: Anticancer Screening
In vitro screening against various cancer cell lines revealed that compounds derived from this scaffold exhibited IC50 values in the micromolar range against breast cancer cells. Further molecular docking studies suggested strong binding affinity to key enzymes involved in cancer progression .
Mechanism of Action
The mechanism of action of 3-methyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The oxadiazole and thienopyrimidine moieties may play a crucial role in binding to these targets, thereby modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations at the 2-Position
- 3-Allyl-2-(Benzylsulfanyl)-5-(4-Fluorophenyl)Thieno[2,3-d]Pyrimidin-4(3H)-One () This compound replaces the oxadiazole group with a benzylsulfanyl moiety and features a 4-fluorophenyl substituent. The absence of the oxadiazole ring reduces metabolic stability compared to the target compound, as oxadiazoles are known to resist enzymatic degradation . The allyl group at the 3-position may enhance flexibility but reduce steric hindrance compared to the methyl group in the target compound .
- 2-[(3,5-Dimethyl-1,2-Oxazol-4-yl)Methylsulfanyl]-5-(4-Methylphenyl)-3-Prop-2-Enylthieno[2,3-d]Pyrimidin-4-One () Here, a 3,5-dimethylisoxazole replaces the 1,2,4-oxadiazole. The 4-methylphenyl group may improve lipophilicity compared to the 2-methylphenyl substituent in the target compound .
Oxadiazole-Containing Analogues
- 6-(3-(2-Chlorophenyl)-1,2,4-Oxadiazol-5-yl)-3-(3,4-Difluorobenzyl)-5-Methylthieno[2,3-d]Pyrimidin-4(3H)-One () This analogue positions the oxadiazole at the 6-position of the thieno-pyrimidinone core. The 3,4-difluorobenzyl group increases electronegativity and may enhance binding to targets like kinases or antimicrobial enzymes. The 2-chlorophenyl substitution on the oxadiazole could improve halogen bonding compared to the target’s 2-methylphenyl group .
- 1-Alkyl-5-Methyl-3-Phenyl-6-(5-Phenyl-1,3,4-Oxadiazol-2-yl)Thieno[2,3-d]Pyrimidine-2,4(1H,3H)-Diones () These derivatives feature a 1,3,4-oxadiazole at the 6-position and a dione structure. The phenyl group on the oxadiazole may enhance π-stacking interactions in enzymatic binding sites .
Physicochemical Properties
- Lipophilicity and Solubility: The target compound’s 2-methylphenyl-oxadiazole group likely confers moderate lipophilicity (clogP ~3.5–4.0), comparable to ’s 4-methylphenyl analogue .
Thermal Stability : Compounds with rigid oxadiazole substituents (e.g., ) show high melting points (>200°C), indicating crystalline stability. The target compound’s methyl and oxadiazole groups may similarly promote crystallinity .
Biological Activity
The compound 3-methyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula and Structure
- Molecular Formula : C19H18N4OS
- Molecular Weight : 350.44 g/mol
The structure of the compound includes a thieno[3,2-d]pyrimidin-4-one core, which is known for its diverse biological activities. The presence of the oxadiazole moiety contributes to its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine and oxadiazole have shown effectiveness against various bacterial strains including E. coli and Staphylococcus aureus . The thieno[3,2-d]pyrimidine structure is particularly noted for its antibacterial and antifungal activities due to its ability to interfere with microbial DNA synthesis.
Anticancer Activity
The compound's potential as an anticancer agent has been highlighted in several studies. For example, oxadiazole derivatives have demonstrated cytotoxic effects against cancer cell lines such as HeLa and MCF-7 . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of DNA synthesis : By targeting enzymes involved in nucleic acid metabolism.
- Reactive oxygen species (ROS) generation : Leading to oxidative stress in cancer cells.
- Interference with cellular signaling pathways : Particularly those involved in cell cycle regulation.
Study 1: Antimicrobial Efficacy
A study conducted by Chikhalia et al. synthesized several derivatives of thieno[3,2-d]pyrimidine and evaluated their antimicrobial activity. The results showed that certain derivatives exhibited higher efficacy than standard antibiotics against E. coli and Candida albicans, with minimum inhibitory concentrations (MIC) as low as 10 µg/mL .
Study 2: Anticancer Properties
In a separate investigation, a series of oxadiazole derivatives were evaluated for their anticancer properties against various cell lines. One derivative demonstrated an IC50 value of 15 µM against MCF-7 cells, indicating promising potential for further development .
Study 3: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications at specific positions on the thieno[3,2-d]pyrimidine ring significantly influenced biological activity. For instance, substitutions at the 5-position were found to enhance both antimicrobial and anticancer activities .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification strategies for 3-methyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one?
- Methodological Answer : The synthesis of thieno-pyrimidinone derivatives typically involves cyclocondensation of thiophene precursors with substituted pyrimidines. For example, analogous compounds like pyrido-pyrimidines are synthesized via multi-step reactions involving thiourea intermediates and oxadiazole ring formation under reflux conditions . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol. For oxadiazole-containing analogs, microwave-assisted synthesis can improve yield and reduce reaction time .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : and NMR to confirm substituent positions (e.g., methyl groups at 3-position, oxadiazole linkage). Compare data with structurally related compounds, such as thiazolidine-2,4-dione derivatives .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+ peaks).
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray analysis is recommended, as demonstrated for pyrazolo-pyrimidinones .
Advanced Research Questions
Q. What experimental designs are recommended for evaluating the biological activity of this compound (e.g., antimicrobial, anticancer)?
- Methodological Answer :
- Antimicrobial Assays : Use microdilution methods (MIC/MBC) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, C. albicans). Include positive controls like ciprofloxacin .
- Anticancer Screening : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare with cisplatin and analyze dose-response curves. For mechanistic insights, pair with flow cytometry to assess apoptosis (Annexin V/PI staining) .
- Enzyme Inhibition Studies : Test against kinases or proteases using fluorometric assays. For example, oxadiazole derivatives often target topoisomerases .
Q. How can researchers assess the environmental fate and ecotoxicological impact of this compound?
- Degradation Studies : Perform hydrolysis/photolysis under controlled conditions (pH 5–9, UV light). Quantify degradation products via LC-MS.
- Ecotoxicology : Use Daphnia magna (acute toxicity) and algal growth inhibition tests. Calculate EC50 values and compare with regulatory thresholds (e.g., OECD guidelines).
Q. What computational or crystallographic methods are suitable for elucidating the compound’s mechanism of action?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., DNA gyrase for antimicrobial activity). Reference similar oxadiazole-pyrimidine hybrids .
- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-protein complexes (e.g., 100-ns MD runs in GROMACS) .
- Crystallography : Co-crystallize the compound with target enzymes (e.g., thymidylate synthase) to resolve binding modes .
Q. How can conflicting data on biological activity or synthetic yields be resolved?
- Methodological Answer :
- Reproducibility Checks : Standardize reaction conditions (e.g., inert atmosphere, solvent purity) and biological assay protocols (cell passage number, serum batch).
- Impurity Profiling : Use HPLC-DAD to identify byproducts affecting bioactivity. For example, trace thiourea impurities in pyrimidine syntheses can skew results .
- Meta-Analysis : Compare datasets across studies (e.g., IC50 values for similar compounds) to identify outliers and systemic biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
